4-(Trifluoromethyl)benzofuran
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Overview
Description
4-(Trifluoromethyl)benzofuran is a chemical compound characterized by the presence of a trifluoromethyl group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzofuran can be achieved through several methods. One common approach involves the trifluoromethylation of benzofuran derivatives. For instance, the reaction of benzofuran with trifluoromethyl hypofluorite (CF3OF) can yield this compound . Another method involves the use of a CF3SiMe3/KF/CuOTf system as a source of the trifluoromethyl anion .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzofuran involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylfuran: Exhibits antimalarial activity.
Uniqueness: 4-(Trifluoromethyl)benzofuran is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
1065076-52-9 |
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Molecular Formula |
C9H5F3O |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5H |
InChI Key |
VLACSJKCZFFVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)C(F)(F)F |
Origin of Product |
United States |
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